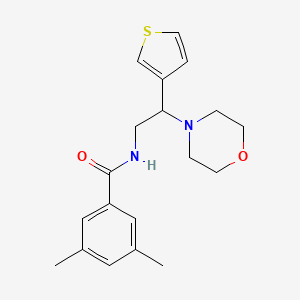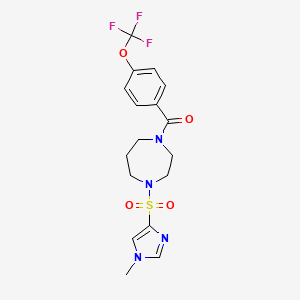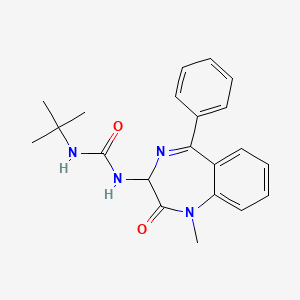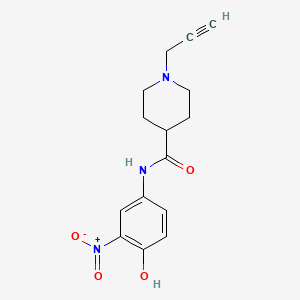
3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In other cell types, this compound has been shown to interact with specific receptors, such as the serotonin receptor, which may be responsible for its antiproliferative activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. In cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis, leading to a decrease in cell viability. In other cell types, this compound has been shown to modulate specific signaling pathways, such as the MAPK/ERK pathway, which may be responsible for its antiproliferative activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide in lab experiments include its high purity and stability, as well as its unique chemical structure, which makes it a promising candidate for further research. However, the limitations of using this compound include its low solubility in aqueous solutions, which may limit its use in certain experiments, as well as its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, including the development of new anticancer drugs based on its chemical structure, the identification of its specific targets and mechanisms of action, and the synthesis of new materials with unique properties. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on different cell types and organisms. Overall, the potential applications of this compound in various fields make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(morpholino-2-thio)ethylamine to form the amide intermediate, which is then treated with 2-bromo-3-thiophenecarboxaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for further research.
Applications De Recherche Scientifique
3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to have antiproliferative activity against cancer cells, making it a promising candidate for the development of new anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific receptors. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-9-15(2)11-17(10-14)19(22)20-12-18(16-3-8-24-13-16)21-4-6-23-7-5-21/h3,8-11,13,18H,4-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPQCVOYPLZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2791735.png)

![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)
![10-ethoxy-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2791745.png)

![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

![2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2791752.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)